Magnesium tert-butoxide

Catalog No.
S785764
CAS No.
32149-57-8
M.F
C4H10MgO
M. Wt
98.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium tert-butoxide

CAS Number

32149-57-8

Product Name

Magnesium tert-butoxide

IUPAC Name

magnesium;2-methylpropan-2-olate

Molecular Formula

C4H10MgO

Molecular Weight

98.43 g/mol

InChI

InChI=1S/C4H10O.Mg/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

YJEURMNULDBJRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2]

Canonical SMILES

CC(C)(C)O.[Mg]

Catalyst for Organic Reactions:

Magnesium tert-butoxide excels as a catalyst for various organic reactions due to its strong basic and nucleophilic properties. Its unique ability to deprotonate various organic functional groups, such as C-H bonds, makes it a valuable tool for researchers. Some notable examples include:

  • Aldol condensations: These reactions involve the formation of carbon-carbon bonds between carbonyl compounds. Magnesium tert-butoxide efficiently deprotonates the α-carbon of the enolate acceptor, facilitating the subsequent aldol addition step .
  • Ring-opening polymerizations: This technique involves the initiation of polymerization through the cleavage of a cyclic monomer. Magnesium tert-butoxide can effectively initiate the ring-opening polymerization of various cyclic ethers and lactones .
  • Hydrolysis reactions: Magnesium tert-butoxide can act as a catalyst for the hydrolysis of various functional groups, such as esters and amides. This allows for the controlled cleavage of these bonds under mild reaction conditions .

Synthesis of Organometallic Reagents:

Magnesium tert-butoxide plays a crucial role in the synthesis of various organometallic reagents, which are essential intermediates in numerous organic reactions. These reagents often possess unique reactivity profiles that cannot be achieved with conventional methods. Here are some examples:

  • Grignard reagents: These highly reactive organomagnesium compounds are formed by the reaction of magnesium tert-butoxide with organic halides. Grignard reagents are widely used for carbon-carbon bond formation reactions .
  • Acylated magnesium compounds: These reagents are prepared by the reaction of magnesium tert-butoxide with carboxylic acid derivatives. They find applications in various synthetic transformations, including aldol reactions and Claisen condensations .

Pharmaceutical Intermediate:

Magnesium tert-butoxide has found specific applications as a key intermediate in the synthesis of certain pharmaceutical drugs. Notably, it plays a crucial role in the production of tenofovir, an antiviral medication used in the treatment of HIV/AIDS .

Material Science Research:

Emerging research has explored the potential of magnesium tert-butoxide in material science applications. Its ability to act as a precursor to magnesium oxide and other magnesium-based materials holds promise for the development of novel functional materials with applications in catalysis, energy storage, and electronics .

Magnesium tert-butoxide is an organometallic compound with the chemical formula C8H18MgO2\text{C}_8\text{H}_{18}\text{MgO}_2. It appears as a white to beige powder and is known for its strong basic properties. This compound is classified as a magnesium alkoxide, specifically a di-tert-butoxide derivative, and is utilized primarily in organic synthesis as a reagent and catalyst. Its structure consists of two tert-butoxide groups bonded to a magnesium center, which contributes to its reactivity and utility in various

  • Deprotonation Reactions: It acts as a strong base, facilitating the deprotonation of weak acids, which is crucial in organic synthesis.
  • Grignard Reactions: The compound can participate in Grignard reactions, where it reacts with carbonyl compounds to form alcohols.
  • Alkylation Reactions: It serves as a nucleophile in alkylation processes, enabling the formation of carbon-carbon bonds .

These reactions highlight the versatility of magnesium tert-butoxide in synthetic organic chemistry.

The synthesis of magnesium tert-butoxide typically involves the reaction of magnesium alkoxides with tert-butanol or its esters under controlled conditions. A notable method includes:

  • Reagents: Tertiary butanol ester and a catalyst (such as butyl titanate mixed with dimethyl sulfoxide and iodine).
  • Procedure: The reaction occurs under nitrogen protection, where magnesium alkoxide is added to the mixture. The mixture is then heated and refluxed for 0.5 to 5 hours.
  • Purification: After the reaction reaches equilibrium, byproducts are removed by distillation, followed by filtration and drying to yield high-purity magnesium tert-butoxide (98-99.5% purity) .

This method is efficient for industrial production due to its simplicity and high yield.

Magnesium tert-butoxide finds various applications across different fields:

  • Organic Synthesis: Used as a reagent for deprotonation and nucleophilic substitution reactions.
  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Catalysis: Acts as a catalyst in various organic transformations due to its strong basicity .

Its unique properties make it valuable in both academic research and commercial applications.

Interaction studies involving magnesium tert-butoxide primarily focus on its reactivity with other chemical species rather than biological interactions. Its strong basic nature allows it to interact effectively with various electrophiles, facilitating nucleophilic attacks in organic synthesis. Additionally, it reacts readily with moisture and air, necessitating careful storage conditions to prevent degradation .

Magnesium tert-butoxide shares similarities with other alkoxides and metal-organic compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Potassium tert-butoxideC4H9OK\text{C}_4\text{H}_9\text{OK}Strong base used in organic synthesis; highly reactive
Sodium tert-butoxideC4H9ONa\text{C}_4\text{H}_9\text{ONa}Similar reactivity; often used in deprotonation
Lithium diisopropylamideC6H15LiN\text{C}_6\text{H}_{15}\text{LiN}Strong base; used for deprotonation and nucleophilic reactions
Calcium di-tert-butoxideC8H18CaO2\text{C}_8\text{H}_{18}\text{CaO}_2Less commonly used; similar basic properties

Uniqueness of Magnesium tert-butoxide

Magnesium tert-butoxide is unique due to its specific metal center (magnesium), which imparts distinct reactivity compared to alkali metal alkoxides like potassium or sodium tert-butoxide. Its ability to stabilize certain intermediates during reactions makes it particularly useful in synthetic pathways that require controlled reactivity . Additionally, its application as a pharmaceutical intermediate further distinguishes it from other similar compounds.

Magnesium tert-butoxide, also known as magnesium di-tert-butoxide, is an organometallic compound with the molecular formula C₈H₁₈MgO₂ [1] [2]. The compound consists of a central magnesium atom coordinated to two tert-butoxide groups, with each tert-butoxide group having the formula (CH₃)₃CO⁻ [3]. The linear formula can be represented as [(CH₃)₃CO]₂Mg or (CH₃)₃COMgOC(CH₃)₃ [4] [5].

The molecular weight of magnesium tert-butoxide is 170.53 g/mol, with an exact mass of 170.115722 [1] [2]. The structure features a magnesium atom bonded to two oxygen atoms, each of which is connected to a tertiary carbon atom with three methyl groups [3] [6]. This arrangement gives the molecule its characteristic reactivity and physical properties.

In terms of structural representation, the SMILES notation for magnesium tert-butoxide is CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2], indicating the ionic nature of the metal-oxygen bonds [4] [5]. The InChI key for the compound is RTKCPZYOLXPARI-UHFFFAOYSA-N, providing a unique identifier for the substance in chemical databases [4] [6].

Physical Characteristics

Appearance and Physical State

Magnesium tert-butoxide appears as a white to beige powder at room temperature [1] [6]. Some sources describe it more specifically as a white to light gray powder, indicating slight variations in color that may depend on purity levels or manufacturing processes [6] [7]. The compound is solid at ambient conditions and is typically supplied in powder form for laboratory and industrial applications [1] [4].

The physical appearance of magnesium tert-butoxide is consistent with many metal alkoxide compounds, which often present as fine powders with varying degrees of crystallinity [6] [8]. The white to light gray coloration is characteristic of many magnesium compounds and reflects its electronic structure and light-scattering properties [6] [7].

Melting and Decomposition Points

The melting point of magnesium tert-butoxide is not well-documented in the literature, with many sources listing it as "not available" (N/A) [1] [4]. This lack of precise melting point data may be attributed to the compound's sensitivity to air and moisture, which complicates accurate determination of its thermal properties [4] [5].

Regarding decomposition, magnesium tert-butoxide begins to thermally decompose at elevated temperatures. While specific decomposition temperature data for magnesium tert-butoxide is limited, research on related magnesium alkoxides provides valuable insights [9]. Studies on magnesium methoxide and ethoxide indicate that the decomposition temperature decreases as the size of the alkyl group increases [9]. For instance, magnesium ethoxide decomposes at approximately 260°C in an inert nitrogen atmosphere, which is about 70°C lower than the decomposition temperature of magnesium methoxide [9]. Following this trend, magnesium tert-butoxide, with its larger tert-butyl groups, would be expected to decompose at a temperature below 260°C [9] [10].

The boiling point of magnesium tert-butoxide has been reported as 84.6°C at 760 mmHg, though this value should be interpreted with caution as the compound may decompose before reaching this temperature under normal atmospheric conditions [11] [7].

Density and Other Physical Parameters

The density of magnesium tert-butoxide is not well-established in the scientific literature, with many sources listing it as "not available" (N/A) [1] [4]. This lack of data is common for air-sensitive organometallic compounds where precise physical measurements are challenging due to their reactivity [4] [5].

Other physical parameters of interest include the flash point, which has been reported as 11.7°C, indicating that the compound is highly flammable and can ignite at relatively low temperatures [11] [7]. The vapor pressure of magnesium tert-butoxide is approximately 46 mmHg at 25°C, suggesting moderate volatility at room temperature [7].

The LogP value (octanol-water partition coefficient) for magnesium tert-butoxide has been calculated as 2.53160, indicating moderate lipophilicity [11]. The polar surface area (PSA) is reported as 18.46000 square Ångstroms, which provides information about the compound's potential for membrane permeability and biological interactions [11].

Spectroscopic Characteristics

Magnesium tert-butoxide exhibits distinctive spectroscopic features that are valuable for its identification and characterization [12] . In infrared (IR) spectroscopy, the compound shows characteristic absorption bands associated with the tert-butoxide ligand, particularly the C-O stretching vibration at approximately 1100 cm⁻¹ . The absence of hydroxyl group absorptions in the IR spectrum is an important indicator of purity, as these would suggest hydrolysis of the compound [14].

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about magnesium tert-butoxide [15] [16]. While specific ¹H NMR data for magnesium tert-butoxide is limited in the literature, studies on related methylmagnesium alkoxides indicate that the methyl protons of the tert-butyl groups typically appear as a singlet at approximately 1.5 ppm in deuterated benzene (C₆D₆) [15] [17]. The ¹³C NMR spectrum would be expected to show signals for the quaternary carbon and methyl carbons of the tert-butyl groups [15].

Solid-state ²⁵Mg NMR spectroscopy, though challenging due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, can provide valuable information about the coordination environment of the magnesium center in the solid state [16] [18]. Studies on various magnesium compounds have shown that the ²⁵Mg chemical shift and quadrupolar coupling constants are sensitive to the coordination geometry and electronic environment around the magnesium atom [16] [18].

X-ray diffraction studies on magnesium tert-butoxide would reveal its crystal structure and molecular packing in the solid state [12] [19]. While specific X-ray crystallographic data for magnesium tert-butoxide is limited, the compound would be expected to show structural features similar to other magnesium alkoxides, with the magnesium atom in a tetrahedral or distorted tetrahedral coordination environment [12] [20].

Solubility Profile

Behavior in Organic Solvents

Magnesium tert-butoxide demonstrates selective solubility in various organic solvents, a property that is crucial for its applications in organic synthesis and catalysis [4] [8]. The compound is soluble in several organic solvents, with varying degrees of solubility depending on the solvent's polarity and coordinating ability [4] [21].

Based on data from related compounds like potassium tert-butoxide, magnesium tert-butoxide is expected to be soluble in tetrahydrofuran (THF), which is a common solvent for organometallic reagents due to its coordinating ability [21]. It is likely moderately soluble in diethyl ether and toluene, and poorly soluble in hexane and other non-polar hydrocarbons [21].

The solubility behavior of magnesium tert-butoxide in organic solvents can be summarized as follows:

SolventExpected Solubility
Tetrahydrofuran (THF)Good solubility
Diethyl etherModerate solubility
TolueneModerate solubility
HexanePoor solubility

This solubility profile is consistent with the polar nature of the Mg-O bonds and the steric bulk of the tert-butyl groups [4] [21]. The coordinating ability of solvents like THF enhances solubility by interacting with the magnesium center, while non-polar solvents like hexane provide limited solvation [21].

Reactivity with Water and Protic Solvents

Magnesium tert-butoxide reacts vigorously with water and protic solvents, a characteristic that significantly influences its handling and applications [1] [4]. When exposed to water, the compound undergoes hydrolysis, forming magnesium hydroxide and tert-butanol [4] [8]. This reaction can be represented as:

(CH₃)₃COMgOC(CH₃)₃ + 2 H₂O → Mg(OH)₂ + 2 (CH₃)₃COH [4] [6]

The reactivity with water is a common feature of metal alkoxides and is driven by the high oxophilicity of the magnesium center and the basicity of the alkoxide ligands [4] [8]. This water sensitivity necessitates handling magnesium tert-butoxide under dry, inert conditions to prevent decomposition [4] [5].

Similarly, magnesium tert-butoxide reacts with protic solvents such as alcohols, carboxylic acids, and other compounds containing acidic hydrogen atoms [4] [6]. These reactions typically involve proton transfer from the protic solvent to the alkoxide ligand, resulting in the formation of tert-butanol and a magnesium salt of the deprotonated solvent [6] [8].

Due to this high reactivity with protic species, magnesium tert-butoxide is classified as moisture-sensitive and is typically stored under dry, inert gas (such as nitrogen or argon) to prevent decomposition [4] [5]. The compound is often used in anhydrous organic solvents for synthetic applications to maintain its integrity and reactivity [4] [8].

Thermal Stability Properties

Magnesium tert-butoxide exhibits thermal stability characteristics that are important for its handling, storage, and applications in various chemical processes [10] [9]. The thermal behavior of magnesium tert-butoxide is influenced by the size of the alkoxy group, with larger alkyl groups generally leading to lower decomposition temperatures [9].

Research on related magnesium alkoxides provides insights into the thermal decomposition behavior of magnesium tert-butoxide [9]. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that magnesium alkoxides typically decompose in a stepwise manner [22] [9]. For magnesium tert-butoxide, the decomposition would be expected to proceed through the elimination of isobutene (2-methylpropene) via a β-hydrogen elimination mechanism, similar to what has been observed for other metal tert-butoxides [12] [9].

The activation energy for the thermal decomposition of magnesium alkoxides has been found to depend on the size of the alkyl group [9]. For magnesium methoxide and ethoxide, the activation energies were determined to be 161±23 kJ/mol and 130±24 kJ/mol, respectively [9]. Following this trend, magnesium tert-butoxide would be expected to have a lower activation energy for decomposition, consistent with its larger alkyl groups [9].

Thermal analysis techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) would show characteristic weight loss patterns corresponding to the stepwise decomposition of magnesium tert-butoxide [22] [9]. The final decomposition product would be magnesium oxide (MgO), with the formation of volatile organic compounds such as isobutene and possibly tert-butanol as byproducts [9] [10].

The thermal stability of magnesium tert-butoxide is an important consideration for its applications in organic synthesis and catalysis, particularly in reactions that require elevated temperatures [10] [9]. Understanding the decomposition behavior is crucial for determining the appropriate temperature ranges for reactions involving this compound [9].

Direct Magnesium-tert-Butanol Reaction

The direct reaction between magnesium metal and tert-butanol represents the most straightforward approach to synthesizing magnesium tert-butoxide, although it requires careful optimization of reaction conditions due to the inherent challenges associated with the low acidity of tertiary alcohols [1] [2].

The fundamental reaction can be represented as:
$$ \text{Mg} + 2 \text{(CH}3\text{)}3\text{COH} \rightarrow \text{Mg[OC(CH}3\text{)}3]2 + \text{H}2 $$

This reaction typically requires the presence of catalysts such as iodine or mercuric chloride to facilitate the initial activation of the magnesium surface [1] [3]. The process involves several critical parameters that must be carefully controlled to achieve satisfactory yields and purity.

Reaction Conditions and Optimization

The reaction is conducted under strictly anhydrous conditions using inert atmosphere protection, typically nitrogen or argon, to prevent moisture interference [1]. The presence of trace amounts of water can lead to the formation of magnesium hydroxide, which significantly reduces the yield and purity of the desired product. Temperature control is crucial, with most successful syntheses conducted at moderate temperatures ranging from 60-80°C to balance reaction rate with product stability.

Catalyst Systems

Iodine serves as an effective catalyst for this transformation, functioning through a surface activation mechanism that facilitates the initial electron transfer between magnesium and the alcohol [1] [3]. The typical catalyst loading ranges from 0.1-0.5 mol% relative to magnesium, with higher loadings providing faster reaction rates but potentially introducing impurities that require subsequent purification steps.

Mercuric chloride represents an alternative catalyst system that has been successfully employed in several industrial processes [4] [3]. The mechanism involves the formation of an amalgam on the magnesium surface, which enhances the reactivity toward alcohol substrates. However, environmental and safety concerns associated with mercury compounds have led to increased interest in alternative catalyst systems.

Yield and Purity Characteristics

Under optimized conditions, the direct reaction can achieve yields of 85-95% with product purities ranging from 90-95% [1]. The primary impurities typically include residual magnesium alkoxides from incomplete reaction and trace amounts of magnesium oxide formed from adventitious moisture. The reaction time varies significantly depending on the specific conditions employed, ranging from 12-48 hours for complete conversion.

Diethylmagnesium with tert-Butanol Pathway

The reaction between diethylmagnesium and tert-butanol represents a more controlled approach to magnesium tert-butoxide synthesis, offering advantages in terms of reaction selectivity and product purity [5] [6]. This methodology utilizes pre-formed organometallic reagents to achieve the desired alkoxide product through a metathesis reaction.

Mechanistic Considerations

The reaction proceeds through a straightforward alcohol-alkyl exchange mechanism:
$$ \text{Et}2\text{Mg} + 2 \text{(CH}3\text{)}3\text{COH} \rightarrow \text{Mg[OC(CH}3\text{)}3]2 + 2 \text{C}2\text{H}6 $$

The driving force for this transformation is the formation of volatile ethane gas, which can be easily removed from the reaction system, thereby shifting the equilibrium toward product formation [5]. The reaction is typically conducted in dry hexane or other non-polar solvents that provide good solubility for the organometallic starting materials while minimizing side reactions.

Synthetic Procedure and Conditions

The synthesis is typically conducted at ambient temperature or slightly elevated temperatures (25-40°C) over extended reaction periods (24-48 hours) [5]. The use of dry hexane as a solvent is particularly advantageous as it provides good solubility for both the starting materials and products while being easily removed during the workup procedure.

The reaction requires careful handling of the diethylmagnesium reagent, which is typically prepared in situ from magnesium metal and ethyl halides or purchased as a commercial solution. The quality of the diethylmagnesium starting material is crucial for achieving high yields and purity in the final product.

Advantages and Limitations

This methodology offers several advantages over direct synthesis approaches, including more predictable reaction kinetics, better control over stoichiometry, and reduced formation of side products [5]. The mild reaction conditions also minimize thermal decomposition of the desired product, leading to higher overall yields.

However, the requirement for pre-formed organometallic reagents increases the overall cost and complexity of the synthesis. Additionally, the handling of pyrophoric diethylmagnesium reagents requires specialized equipment and safety protocols that may limit the applicability of this approach in some laboratory settings.

Transesterification Routes with tert-Butyl Acetate

Transesterification represents one of the most versatile and widely employed methodologies for the synthesis of magnesium tert-butoxide, offering excellent control over reaction parameters and consistently high product purity [7] [8] [9]. This approach utilizes the exchange reaction between lower alkyl magnesium alkoxides and tert-butyl esters to generate the desired tertiary alkoxide product.

Fundamental Reaction Mechanism

The transesterification process can be represented by the general equation:
$$ \text{Mg(OR)}2 + 2 \text{(CH}3\text{)}3\text{COCOR}' \rightarrow \text{Mg[OC(CH}3\text{)}3]2 + 2 \text{R'COOR} $$

where R represents a lower alkyl group (methyl, ethyl, etc.) and R' represents the acyl group of the ester. The reaction is driven by the continuous removal of the volatile lower alkyl ester byproduct through distillation, which shifts the equilibrium toward the formation of the desired magnesium tert-butoxide product [7] [9].

Optimized Synthetic Procedures

A typical transesterification procedure involves the following key steps [7]:

  • Preparation of Starting Materials: Magnesium ethoxide or methoxide is prepared either through direct synthesis or obtained commercially. The quality and purity of the starting alkoxide significantly impact the final product characteristics.

  • Reaction Setup: The reaction is conducted in a vessel equipped with efficient distillation apparatus to enable continuous removal of byproducts. Typical reaction vessel configurations include round-bottom flasks with precision distillation columns for optimal separation efficiency.

  • Reaction Conditions: The mixture is heated to reflux temperature (typically 95-100°C) and maintained for 17-19 hours to ensure complete conversion [7]. The reaction progress is monitored through distillation head temperature, which gradually increases as the lower-boiling ester byproducts are removed.

  • Product Isolation: Following completion of the transesterification, excess tert-butyl acetate is removed through distillation, and the product is isolated through centrifugation and vacuum drying [7].

Yield and Purity Optimization

Under optimized conditions, transesterification routes can achieve product purities of 95-98% with yields exceeding 90% [7] [9]. The high purity is attributed to the effective removal of byproducts through distillation and the reversible nature of the transesterification equilibrium, which favors the formation of the thermodynamically more stable tertiary alkoxide product.

Critical parameters for optimization include:

  • Stoichiometry: Optimal molar ratios of tert-butyl acetate to magnesium alkoxide typically range from 2.5:1 to 3:1 to ensure complete conversion while minimizing reagent waste [7].
  • Temperature Control: Precise temperature management during distillation is crucial for effective byproduct removal without thermal decomposition of the desired product.
  • Reaction Time: Extended reaction times (17-19 hours) are necessary to achieve equilibrium and maximum conversion [7].

Catalyst-Mediated Synthesis

TZB Catalyst Systems (Butyl Titanate-Dimethylsulfoxide-Iodine)

The TZB catalyst system represents a significant advancement in magnesium tert-butoxide synthesis, consistently achieving the highest reported purities (98-99.5%) while maintaining excellent yields and relatively short reaction times [8] [10]. This ternary catalyst system combines the Lewis acid properties of butyl titanate with the coordinating abilities of dimethylsulfoxide and the activating effects of iodine.

Catalyst Composition and Preparation

The TZB catalyst is prepared by combining three components in specific proportions under inert atmosphere conditions [8] [10]:

  • Butyl titanate: 34 g
  • Dimethylsulfoxide: 100 mL
  • Iodine: 0.5 g

The preparation procedure involves mixing these components under nitrogen protection with stirring until a homogeneous solution is obtained [10]. The catalyst mixture is stored under anhydrous conditions and used within a reasonable timeframe to maintain activity.

Mechanistic Considerations

The TZB catalyst operates through a multi-component mechanism that addresses several key challenges in magnesium tert-butoxide synthesis [8] [10]:

  • Lewis Acid Activation: The butyl titanate component functions as a Lewis acid, coordinating to the carbonyl oxygen of the tert-butyl ester substrate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the magnesium alkoxide.

  • Coordination Enhancement: Dimethylsulfoxide serves as a coordinating solvent that stabilizes intermediate species and facilitates the formation of the desired transesterification products. The high dielectric constant of dimethylsulfoxide (ε = 47) provides an optimal environment for ionic intermediates.

  • Surface Activation: Iodine functions as an activating agent that enhances the reactivity of the magnesium alkoxide substrate through surface interactions and potential radical pathways.

Synthetic Procedure and Optimization

The TZB-catalyzed synthesis follows a carefully optimized protocol [8] [10]:

  • Reaction Setup: Tert-butyl acetate (400-2000 g) and TZB catalyst (5-7 mL) are combined in a reaction vessel equipped with efficient distillation apparatus.

  • Substrate Addition: Magnesium alkoxide (typically methoxide or ethoxide) is added under nitrogen protection, and the mixture is heated to reflux.

  • Reaction Monitoring: The reaction is conducted for 0.5-5 hours with continuous monitoring of the distillation head temperature. The completion of the reaction is indicated by the cessation of low-boiling ester distillation.

  • Product Isolation: Following reaction completion, the mixture is subjected to vacuum filtration under nitrogen protection to remove excess starting materials and catalyst residues.

Performance Characteristics

The TZB catalyst system demonstrates superior performance compared to alternative catalyst systems [8] [10]:

  • Product Purity: Consistently achieves 98-99.5% purity as determined by nuclear magnetic resonance spectroscopy and elemental analysis
  • Reaction Time: Significantly reduced reaction times (0.5-5 hours) compared to uncatalyzed processes
  • Yield: High yields (>95%) with minimal formation of side products
  • Reproducibility: Excellent batch-to-batch consistency, making it suitable for industrial applications

Mercury Iodide Catalysis

Mercury iodide represents one of the most established catalyst systems for magnesium tert-butoxide synthesis, particularly in industrial applications where cost-effectiveness and proven reliability are paramount considerations [7] [4]. Despite environmental concerns associated with mercury compounds, this catalyst system continues to be employed in specialized applications due to its proven effectiveness.

Catalyst Mechanism and Function

Mercury iodide functions through a complex mechanism involving both surface activation and electron transfer processes [7] [4]. The catalyst facilitates the initial formation of magnesium ethoxide from magnesium metal and ethanol, followed by subsequent transesterification with tert-butyl acetate.

The mechanism can be conceptualized as involving the following key steps:

  • Initial Activation: Mercury iodide forms a surface amalgam with magnesium metal, creating activated sites for alcohol coordination and hydrogen evolution.

  • Alkoxide Formation: The activated magnesium surface facilitates the reaction with ethanol to form magnesium ethoxide intermediate.

  • Transesterification Catalysis: The mercury iodide continues to catalyze the transesterification reaction between magnesium ethoxide and tert-butyl acetate through coordination and activation mechanisms.

Synthetic Procedure

A typical mercury iodide-catalyzed synthesis involves the following procedure [7]:

  • Initial Reaction: Magnesium metal (12-36 g) is combined with ethanol (92-276 g) and mercury iodide catalyst (0.5-1.5 g) in a suitable reaction vessel.

  • Primary Reaction: The mixture is heated to reflux for 2 hours until complete dissolution of magnesium is observed, indicating formation of magnesium ethoxide.

  • Transesterification: Tert-butyl acetate (145-435 g), tetrabutyl titanate (20-60 g), and DMF (100-450 g) are added to the magnesium ethoxide solution.

  • Extended Reaction: The mixture is maintained at reflux for 17-18 hours with continuous monitoring of the reaction progress.

  • Product Isolation: The reaction mixture is subjected to distillation to remove byproducts, followed by centrifugation and drying to obtain the final product.

Performance and Limitations

Mercury iodide catalysis can achieve product purities of 92-98% with good yields, making it suitable for applications where the highest purity is not critical [7]. However, the use of mercury compounds presents significant environmental and safety challenges that limit its applicability in modern synthetic chemistry.

The advantages of mercury iodide catalysis include:

  • Proven reliability and reproducibility
  • Cost-effectiveness for large-scale applications
  • Compatibility with existing industrial infrastructure

The limitations include:

  • Environmental concerns related to mercury compounds
  • Safety requirements for handling toxic materials
  • Regulatory restrictions on mercury use in many jurisdictions

Tetrabutyl Titanate in Esterification Reactions

Tetrabutyl titanate has emerged as an important catalyst for magnesium tert-butoxide synthesis, offering advantages in terms of environmental compatibility and catalytic efficiency [7] [11]. This titanium-based catalyst system provides an attractive alternative to mercury-containing catalysts while maintaining good performance characteristics.

Catalytic Mechanism

Tetrabutyl titanate functions as a Lewis acid catalyst, coordinating to the carbonyl oxygen atoms of ester substrates and activating them toward nucleophilic attack by magnesium alkoxide species [11]. The mechanism involves the formation of a titanium-ester complex that increases the electrophilicity of the carbonyl carbon, facilitating the transesterification reaction.

The catalytic cycle can be represented as:

  • Substrate Coordination: The carbonyl oxygen of tert-butyl acetate coordinates to the titanium center
  • Nucleophilic Attack: The coordinated ester is attacked by magnesium alkoxide
  • Product Formation: The transesterification product is formed with regeneration of the titanium catalyst

Synthetic Applications

Tetrabutyl titanate is typically employed in DMF-based reaction systems where it demonstrates optimal catalytic activity [7] [11]. The reaction conditions are similar to those employed in other transesterification procedures, with the catalyst loading typically ranging from 10-20 mol% relative to the magnesium alkoxide substrate.

Performance Characteristics

Tetrabutyl titanate catalysis achieves product purities in the range of 93.5-95.5% with good yields and reasonable reaction times [7] [11]. While not achieving the highest purities observed with the TZB catalyst system, it represents a good balance between performance and environmental considerations.

The advantages of tetrabutyl titanate catalysis include:

  • Environmental compatibility compared to mercury-based systems
  • Good catalytic activity and selectivity
  • Commercial availability and reasonable cost
  • Compatibility with standard laboratory equipment

Solvent Effects on Synthetic Efficiency

DMF-Based Systems

Dimethylformamide (DMF) has emerged as the preferred solvent for many magnesium tert-butoxide synthetic procedures due to its unique combination of physical and chemical properties that enhance reaction efficiency and product quality [7] [12] [13]. The selection of DMF as a reaction medium is based on several key considerations that directly impact the synthetic outcome.

Solvent Properties and Advantages

DMF possesses several characteristics that make it particularly suitable for magnesium tert-butoxide synthesis [13]:

  • High Dielectric Constant: With a dielectric constant of 36.7, DMF provides excellent solvation for ionic intermediates and transition states involved in the transesterification mechanism [12].

  • Coordinating Ability: DMF can coordinate to magnesium centers through its carbonyl oxygen, stabilizing reactive intermediates and facilitating the formation of desired products [7].

  • High Boiling Point: The elevated boiling point (153°C) of DMF allows for higher reaction temperatures when necessary while maintaining good solvent stability [13].

  • Chemical Stability: DMF demonstrates excellent chemical stability under the reaction conditions typically employed in magnesium tert-butoxide synthesis, minimizing the formation of decomposition products that could affect product purity.

Mechanistic Considerations

The role of DMF in magnesium tert-butoxide synthesis extends beyond simple solvation effects [7] [12]. The coordinating properties of DMF can influence the reaction mechanism through several pathways:

  • Substrate Activation: DMF coordination to magnesium centers can increase the nucleophilicity of the alkoxide species, enhancing the rate of transesterification reactions.

  • Stabilization of Intermediates: The formation of DMF-magnesium complexes can stabilize reaction intermediates, leading to more selective reaction pathways and reduced side product formation.

  • Solubility Enhancement: DMF provides excellent solubility for both starting materials and products, ensuring homogeneous reaction conditions that promote efficient mass transfer and reaction kinetics.

Optimized Reaction Conditions

DMF-based synthetic procedures typically employ the following optimized conditions [7]:

  • Solvent Volume: DMF is used in quantities ranging from 100-450 mL depending on the scale of the reaction, with the solvent-to-substrate ratio optimized for maximum efficiency.

  • Temperature Control: Reactions are typically conducted at reflux temperature (95-100°C) to ensure adequate reaction rates while maintaining DMF stability.

  • Reaction Time: Extended reaction times (17-19 hours) are employed to ensure complete conversion and equilibrium achievement.

  • Recovery and Reuse: DMF can be recovered through distillation and reused in subsequent reactions, improving the overall economics of the process [7].

Performance Enhancement

The use of DMF as a reaction medium has been shown to significantly improve several aspects of magnesium tert-butoxide synthesis [7]:

  • Product Purity: DMF-based systems consistently achieve higher product purities (95-98%) compared to alternative solvent systems.

  • Reaction Efficiency: The enhanced solvation provided by DMF leads to more efficient reaction kinetics and reduced reaction times.

  • Reproducibility: The use of DMF provides more consistent and reproducible results across different reaction batches.

Toluene and Hexane Reaction Media

The use of non-polar solvents such as toluene and hexane represents an important alternative approach to magnesium tert-butoxide synthesis, particularly for applications where the final product will be used in non-polar environments or where solvent removal is a critical consideration [14] [15] [16].

Solvent Selection Rationale

Toluene and hexane offer several advantages for specific synthetic applications [14] [15]:

  • Chemical Inertness: Both solvents are chemically inert under the reaction conditions typically employed, minimizing the risk of side reactions or solvent decomposition.

  • Low Dielectric Constants: The low dielectric constants of toluene (ε = 2.4) and hexane (ε = 1.9) create an environment that favors certain reaction pathways and can influence product selectivity [12].

  • Ease of Removal: Both solvents have relatively low boiling points and can be easily removed from the final product through distillation or evaporation.

  • Cost-Effectiveness: Toluene and hexane are generally less expensive than specialized solvents like DMF, making them attractive for large-scale applications.

Mechanistic Implications

The use of non-polar solvents creates a significantly different reaction environment compared to polar aprotic solvents like DMF [14] [15]. Several key differences impact the synthetic process:

  • Reduced Solvation: The limited solvation of ionic intermediates in non-polar solvents can lead to different reaction kinetics and mechanisms compared to polar solvent systems.

  • Aggregation Effects: Magnesium alkoxide species may exist as aggregated complexes in non-polar solvents, potentially affecting their reactivity and selectivity.

  • Phase Behavior: The limited solubility of some reaction components in non-polar solvents can create heterogeneous reaction conditions that require careful optimization.

Optimized Procedures

Toluene-based synthetic procedures have been developed for specific applications [14] [15]:

  • Grignard-Type Reactions: Toluene is particularly well-suited for reactions involving Grignard reagents or similar organometallic species, where the non-polar environment promotes the desired reactivity patterns.

  • Crystallization Medium: The use of toluene or hexane as a crystallization medium can provide high-purity products with excellent crystal morphology.

  • Azeotropic Distillation: The combination of toluene with alcohols can be used for azeotropic removal of water or other impurities, improving the overall efficiency of the purification process [16].

Performance Characteristics

While toluene and hexane-based systems may not achieve the highest purities observed with DMF-based procedures, they offer several advantages for specific applications:

  • Product Isolation: The ease of solvent removal simplifies the product isolation and purification procedures.

  • Environmental Considerations: The lower toxicity and environmental impact of toluene and hexane compared to DMF make them attractive for certain applications.

  • Process Economics: The lower cost and ready availability of these solvents can improve the overall economics of the synthetic process.

High-Purity Production Methodologies

Reaction Parameter Optimization

The achievement of high-purity magnesium tert-butoxide requires careful optimization of multiple reaction parameters, each of which can significantly impact the final product quality. A systematic approach to parameter optimization involves the identification and control of key variables that influence both the reaction kinetics and the formation of impurities.

Temperature Control and Optimization

Temperature represents one of the most critical parameters in magnesium tert-butoxide synthesis, affecting both reaction rates and product stability [7] [8]. Optimization studies have revealed several key temperature-related considerations:

  • Reaction Temperature: The optimal reaction temperature typically ranges from 95-100°C for most transesterification procedures [7]. Higher temperatures can accelerate reaction rates but may also promote thermal decomposition of the desired product or the formation of unwanted byproducts.

  • Distillation Temperature Control: Precise control of distillation temperatures is crucial for effective byproduct removal. The distillation head temperature should be maintained at specific values (typically 57°C for methyl acetate, 77°C for ethyl acetate, and 97°C for tert-butyl acetate) to ensure efficient separation [7] [8].

  • Temperature Ramping: Gradual temperature increases during the reaction can improve selectivity and reduce the formation of decomposition products, particularly during the initial stages of the reaction.

Stoichiometric Optimization

The molar ratios of reactants have a profound impact on both the efficiency of the reaction and the purity of the final product [7] [8]:

  • Magnesium Alkoxide to Tert-Butyl Ester Ratio: Optimal ratios typically range from 1:2.5 to 1:3, with the 1:2.5 ratio providing the best balance between complete conversion and minimal waste [7].

  • Catalyst Loading: The amount of catalyst used must be carefully balanced to achieve adequate reaction rates without introducing excessive impurities. Typical catalyst loadings range from 5-20 mol% depending on the specific catalyst system employed [8].

  • Solvent-to-Substrate Ratios: The volume of solvent relative to the substrate concentration affects both reaction kinetics and product isolation efficiency. Optimal ratios are typically determined through systematic screening studies.

Reaction Time Optimization

The duration of the reaction significantly impacts both conversion and product purity [7] [8]:

  • Primary Reaction Period: The initial reaction period (typically 2-4 hours) is crucial for achieving complete conversion of starting materials.

  • Equilibration Time: Extended reaction times (17-19 hours) are often necessary to achieve thermodynamic equilibrium and maximum product purity [7].

  • Monitoring and Control: Continuous monitoring of reaction progress through analytical techniques such as gas chromatography or NMR spectroscopy allows for real-time optimization of reaction conditions.

Atmospheric Control

The maintenance of inert atmospheric conditions is essential for preventing oxidation and hydrolysis reactions that can significantly impact product quality [7] [8]:

  • Oxygen Exclusion: The use of nitrogen or argon atmosphere prevents oxidation of both the magnesium alkoxide products and any organic intermediates.

  • Moisture Control: Rigorous exclusion of moisture is crucial, as even trace amounts of water can lead to hydrolysis and the formation of magnesium hydroxide impurities.

  • Pressure Control: Careful control of system pressure during distillation operations ensures efficient removal of byproducts while maintaining product integrity.

Purification Strategies

The development of effective purification strategies is crucial for achieving the high-purity magnesium tert-butoxide required for pharmaceutical and specialized industrial applications. These strategies must address the removal of various types of impurities while preserving the integrity of the desired product.

Distillation-Based Purification

Distillation represents the primary purification method for magnesium tert-butoxide synthesis, providing effective removal of volatile impurities and byproducts [7] [8]:

  • Atmospheric Distillation: Initial distillation at atmospheric pressure (oil bath temperature 100°C) is used to recover unreacted starting materials and remove volatile byproducts such as ethyl acetate and tert-butyl acetate [7].

  • Vacuum Distillation: Subsequent vacuum distillation (pressure -0.1 MPa, temperature 90°C) is employed to remove higher-boiling impurities such as DMF while concentrating the desired product [7].

  • Fractional Distillation: The use of precision distillation columns with controlled reflux ratios allows for highly selective separation of components with similar boiling points [8].

Crystallization and Recrystallization

Crystallization techniques provide an additional level of purification that can significantly improve product purity [16]:

  • Solvent Selection: The choice of crystallization solvent is crucial for achieving optimal crystal morphology and purity. Hexane, toluene, and ethereal solvents are commonly employed [16].

  • Temperature Control: Controlled cooling during crystallization helps ensure the formation of well-defined crystals with minimal incorporation of impurities.

  • Recrystallization Protocols: Multiple recrystallization cycles may be necessary to achieve the highest purity levels, particularly for pharmaceutical applications.

Centrifugation and Filtration

Mechanical separation techniques are essential for removing solid impurities and catalyst residues [7] [8]:

  • Centrifugation: High-speed centrifugation (>1,500 rcf) is used to separate solid products from mother liquors and remove particulate impurities [7].

  • Vacuum Filtration: Filtration under reduced pressure and inert atmosphere prevents recontamination during the separation process [8].

  • Washing Procedures: Systematic washing of solid products with appropriate solvents removes residual impurities while preserving product integrity.

Drying and Final Purification

The final drying step is crucial for achieving the desired product specifications [7] [8]:

  • Vacuum Drying: Drying under reduced pressure (typically 40-60°C, 2-4 hours) removes residual solvents and moisture while preventing thermal decomposition.

  • Inert Atmosphere Drying: Drying under nitrogen or argon atmosphere prevents oxidation and hydrolysis during the drying process.

  • Temperature Control: Careful temperature control during drying ensures complete solvent removal without product decomposition.

Analytical Quality Control Metrics

The implementation of comprehensive analytical quality control measures is essential for ensuring consistent product quality and meeting the stringent requirements of pharmaceutical and industrial applications. These analytical methods must provide accurate, precise, and reproducible measurements of product purity and composition.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy represents the primary analytical technique for determining the purity and composition of magnesium tert-butoxide products [7] [8]:

  • Proton NMR Analysis: ¹H NMR spectroscopy provides detailed information about the organic components of the product, allowing for the identification and quantification of organic impurities.

  • Carbon NMR Analysis: ¹³C NMR spectroscopy offers complementary information about the carbon framework of the product and can detect impurities that may not be visible in proton spectra.

  • Quantitative Analysis: The integration of NMR peaks provides quantitative information about the relative concentrations of different components, enabling precise purity determinations.

Elemental Analysis

Elemental analysis provides crucial information about the overall composition of the product and can detect inorganic impurities that may not be visible through spectroscopic methods [7]:

  • Magnesium Content: Determination of magnesium content through atomic absorption spectroscopy or ICP-MS provides information about the stoichiometry of the product.

  • Carbon and Hydrogen Analysis: Combustion analysis for carbon and hydrogen content allows for verification of the expected molecular formula.

  • Trace Element Analysis: Analysis for trace elements such as titanium, mercury, or iodine can detect residual catalyst materials that may affect product performance.

Physical Property Measurements

Physical property measurements provide important information about product quality and consistency [7] [8]:

  • Melting Point Determination: Accurate melting point measurements can indicate product purity and help identify potential polymorphic forms.

  • Density Measurements: Density determinations provide information about product composition and can detect the presence of inorganic impurities.

  • Solubility Testing: Solubility measurements in various solvents provide information about product purity and potential applications.

Moisture and Volatile Content Analysis

The determination of moisture and volatile content is crucial for products intended for use in moisture-sensitive applications [7] [8]:

  • Karl Fischer Titration: This technique provides precise measurements of water content, which is crucial for maintaining product stability and performance.

  • Thermogravimetric Analysis: TGA provides information about the thermal stability of the product and can detect the presence of volatile impurities.

  • Residual Solvent Analysis: Gas chromatography analysis for residual solvents ensures compliance with pharmaceutical and industrial specifications.

Acceptance Criteria and Specifications

The establishment of appropriate acceptance criteria is essential for ensuring consistent product quality:

  • Purity Specifications: Minimum purity levels of 95% by NMR analysis are typically required for most applications, with pharmaceutical applications often requiring purities exceeding 98% [7] [8].

  • Moisture Content: Maximum allowable moisture content is typically set at 0.1% to prevent hydrolysis and maintain product stability.

  • Residual Solvent Limits: Residual solvent content is typically limited to less than 0.1% to meet safety and performance requirements.

  • Thermal Stability: Products must demonstrate thermal stability with no decomposition below 100°C under normal storage conditions.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.0582066 g/mol

Monoisotopic Mass

98.0582066 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (62.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (37.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (37.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

32149-57-8

Dates

Last modified: 08-15-2023

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